FF-10101 - 1472797-69-5

FF-10101

Catalog Number: EVT-268535
CAS Number: 1472797-69-5
Molecular Formula: C29H38N8O2
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FF-10101 is a novel small-molecule inhibitor specifically designed to target FMS-like tyrosine kinase 3 (FLT3) [, , , , , , , ]. This compound is classified as a type I tyrosine kinase inhibitor (TKI) and is recognized as the first irreversible inhibitor of FLT3 [, , , , ]. This irreversibility stems from its ability to form a covalent bond with the FLT3 protein [, , , , ]. FF-10101 has garnered significant interest in scientific research due to its potential as a therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations [, , , , , , , , ].

Future Directions
  • Biomarker Development: Identifying predictive biomarkers for FF-10101 response will be crucial for patient selection and personalized treatment strategies. This includes investigating the role of FLT3-ITD allelic ratio and other genetic alterations in influencing response [].
Overview

FF-10101 is a novel irreversible inhibitor specifically targeting the fms-like tyrosine kinase 3, commonly referred to as FLT3. This compound has been designed to address the challenges associated with resistance to existing FLT3 inhibitors, particularly in the context of acute myeloid leukemia (AML). FF-10101 demonstrates selective and potent inhibitory activities against FLT3 by forming a covalent bond with the cysteine residue at position 695 (C695) of the kinase domain, which enhances its effectiveness compared to other inhibitors.

Source

FF-10101 was originally designed and synthesized by FUJIFILM Corporation. The compound has undergone extensive preclinical studies and clinical trials to evaluate its safety, efficacy, and pharmacokinetic properties in patients with relapsed or refractory AML.

Classification

FF-10101 is classified as an irreversible, covalent inhibitor of FLT3. It represents a new generation of small-molecule inhibitors that differ from traditional reversible inhibitors by permanently modifying the target protein, thereby providing sustained inhibition of kinase activity.

Synthesis Analysis

Methods

The synthesis of FF-10101 involves several key steps that include the formation of a complex organic structure. The compound's chemical formula is given as:

\text{ S E N 1 5 2 4 cyanophenyl amino 4 propylamino pyrimidin 5 yl}pent-4-yn-1-yl)amino]-1-oxopropan-2-yl}-4-(dimethylamino)-N-methylbut-2-enamide}

The synthesis process includes:

  1. Starting Materials: Various reagents are used, including amino acids and organic solvents.
  2. Reactions: Multiple steps involving condensation reactions and cyclization are performed to construct the final compound.
  3. Characterization: The synthesized compound is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of FF-10101 has been elucidated through crystallographic studies, revealing its binding mode with FLT3. The co-crystal structure shows that FF-10101 forms a covalent bond with C695 in the FLT3 kinase domain. This interaction is crucial for its irreversible inhibition.

Data

The Protein Data Bank ID for the co-crystal structure of FLT3 bound to FF-10101 is 5X02. This structural data provides insights into how FF-10101 interacts with its target at the molecular level.

Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves the covalent modification of the C695 residue in the FLT3 kinase domain. The formation of this covalent bond leads to:

  1. Irreversible Inhibition: Once bound, FF-10101 permanently inhibits FLT3 activity, preventing downstream signaling associated with cell proliferation.
  2. Resistance Mechanism: The compound has been shown to retain activity against common mutations associated with resistance to other FLT3 inhibitors, such as F691L and D835 mutations.

Technical Details

In vitro assays demonstrated that FF-10101 maintains potent inhibitory effects even after washout, indicating sustained inhibition due to its covalent binding nature.

Mechanism of Action

Process

FF-10101 acts by irreversibly binding to the C695 residue in the FLT3 kinase domain, leading to:

  1. Inhibition of Kinase Activity: This binding prevents ATP from accessing the active site, thereby blocking phosphorylation events necessary for FLT3 signaling.
  2. Impact on AML Cells: The inhibition results in decreased proliferation and survival of FLT3-mutant AML cells.

Data

Pharmacokinetic studies indicate that FF-10101 achieves effective plasma concentrations that correlate with significant inhibition of FLT3 activity in patients, enhancing its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

FF-10101 is a solid compound at room temperature with specific melting and boiling points determined during characterization studies.

Chemical Properties

Key chemical properties include:

  1. Solubility: FF-10101 exhibits solubility in various organic solvents, which is essential for formulation into oral dosage forms.
  2. Stability: The compound remains stable under physiological conditions, allowing for effective therapeutic use.

Relevant data from pharmacokinetic studies indicate that FF-10101 has a half-life suitable for once-daily dosing regimens in clinical settings.

Applications

Scientific Uses

FF-10101 is primarily investigated for its application in treating patients with relapsed or refractory acute myeloid leukemia harboring FLT3 mutations. Clinical trials have focused on determining its safety profile, optimal dosing strategies, and efficacy compared to existing therapies.

  1. Clinical Trials: Phase 1 studies have been conducted to assess dose-limiting toxicities and maximum tolerated doses in human subjects.
  2. Potential for Combination Therapy: Research is ongoing to evaluate FF-10101's potential in combination with other therapeutic agents to enhance treatment outcomes for AML patients.

Properties

CAS Number

1472797-69-5

Product Name

FF-10101

IUPAC Name

N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide

Molecular Formula

C29H38N8O2

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)

InChI Key

HJFSVYUFOXAVAA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Solubility

Soluble in DMSO

Synonyms

FF-10101; FF 10101; FF10101.

Canonical SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N

Isomeric SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.